(2E)-2-[(E)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile (2E)-2-[(E)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13314374
InChI: InChI=1S/C22H18FN3O2/c23-19-12-15(5-6-21(19)26-7-9-28-10-8-26)22(27)16(13-24)11-17-14-25-20-4-2-1-3-18(17)20/h1-6,11-12,14,25H,7-10H2/b16-11+
SMILES: C1COCCN1C2=C(C=C(C=C2)C(=O)C(=CC3=CNC4=CC=CC=C43)C#N)F
Molecular Formula: C22H18FN3O2
Molecular Weight: 375.4 g/mol

(2E)-2-[(E)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile

CAS No.:

Cat. No.: VC13314374

Molecular Formula: C22H18FN3O2

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-[(E)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile -

Specification

Molecular Formula C22H18FN3O2
Molecular Weight 375.4 g/mol
IUPAC Name (E)-2-(3-fluoro-4-morpholin-4-ylbenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile
Standard InChI InChI=1S/C22H18FN3O2/c23-19-12-15(5-6-21(19)26-7-9-28-10-8-26)22(27)16(13-24)11-17-14-25-20-4-2-1-3-18(17)20/h1-6,11-12,14,25H,7-10H2/b16-11+
Standard InChI Key VHUFKYMDDDFYIS-LFIBNONCSA-N
Isomeric SMILES C1COCCN1C2=C(C=C(C=C2)C(=O)/C(=C/C3=CNC4=CC=CC=C43)/C#N)F
SMILES C1COCCN1C2=C(C=C(C=C2)C(=O)C(=CC3=CNC4=CC=CC=C43)C#N)F
Canonical SMILES C1COCCN1C2=C(C=C(C=C2)C(=O)C(=CC3=CNC4=CC=CC=C43)C#N)F

Introduction

(2E)-2-[(E)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This compound combines various functional groups, including a fluorobenzoyl moiety and an indole structure, which are crucial for its pharmacological properties.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. These steps require precise control over reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and minimize by-products. Techniques like chromatography are often used for purification.

Synthesis Steps

  • Preparation of Starting Materials: The synthesis begins with the preparation of key starting materials, such as 3-fluoro-4-morpholinobenzoyl chloride and 3-(1H-indol-3-yl)acrylonitrile.

  • Condensation Reaction: A condensation reaction between these starting materials forms the core structure of the compound.

  • Purification: The final product is purified using methods such as column chromatography.

Biological Activities and Potential Applications

Research into compounds similar to (2E)-2-[(E)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile suggests potential applications in cancer research and drug development. The presence of the morpholine ring and the indole structure may contribute to its biological activity, although detailed structure-function studies are necessary to fully elucidate its mechanisms.

Potential Mechanisms of Action

  • Cancer Research: Modifications in the structure of similar compounds can significantly alter biological activity, emphasizing the importance of detailed studies.

  • Pharmaceutical Applications: The morpholine ring is a common scaffold in drug design, suggesting potential use in pharmaceuticals.

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